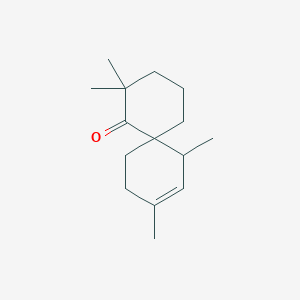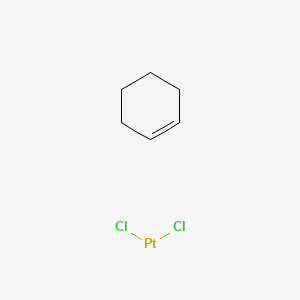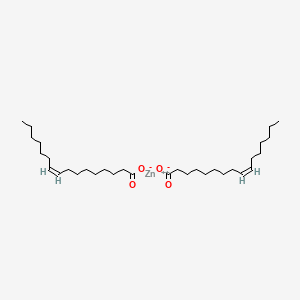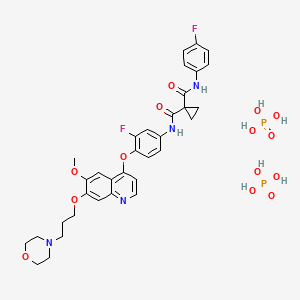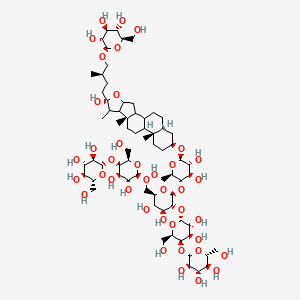
Protoyuccoside H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protoyuccoside H is a naturally occurring steroid glycoside found in the plant Yucca filamentosa. It is a complex molecule with the chemical formula C69H116O39, consisting of 69 carbon atoms, 116 hydrogen atoms, and 39 oxygen atoms . This compound is part of a larger family of saponins, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Protoyuccoside H is typically isolated from the methanol extract of Yucca filamentosa roots. The isolation process involves several steps, including silica gel column chromatography and thin-layer chromatography . The compound is identified using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Protoyuccoside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Protoyuccoside H has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. In biology, this compound is investigated for its potential as a natural pesticide due to its molluscicidal activity against snails . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of Protoyuccoside H involves its interaction with specific molecular targets and pathways. As a steroid glycoside, it likely exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Protoyuccoside H is part of a larger family of steroid glycosides, which includes compounds like tigogenin, sarsapogenin, and hecogenin . These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct biological properties.
List of Similar Compounds:- Tigogenin
- Sarsapogenin
- Hecogenin
- Chlorogenin
Properties
CAS No. |
96351-52-9 |
|---|---|
Molecular Formula |
C69H116O39 |
Molecular Weight |
1569.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(6R,7S,9S,13S,16S,18R)-16-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C69H116O39/c1-23(21-94-60-50(87)43(80)39(76)31(15-70)97-60)7-12-69(93)24(2)38-30(108-69)14-29-27-6-5-25-13-26(8-10-67(25,3)28(27)9-11-68(29,38)4)96-62-54(91)48(85)58(36(20-75)101-62)106-66-59(107-65-55(92)49(86)57(35(19-74)102-65)105-64-52(89)45(82)41(78)33(17-72)99-64)46(83)42(79)37(103-66)22-95-61-53(90)47(84)56(34(18-73)100-61)104-63-51(88)44(81)40(77)32(16-71)98-63/h23-66,70-93H,5-22H2,1-4H3/t23-,24+,25-,26+,27?,28?,29?,30?,31-,32-,33-,34-,35-,36-,37-,38?,39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69-/m1/s1 |
InChI Key |
BKSZALUUQJKDOV-BRYDKAIJSA-N |
Isomeric SMILES |
C[C@H]1C2C(CC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


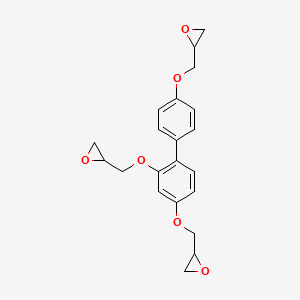
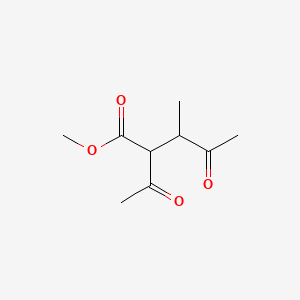
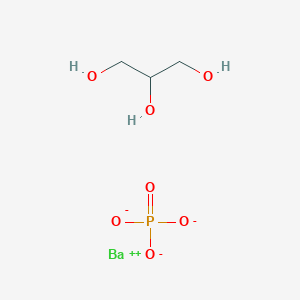

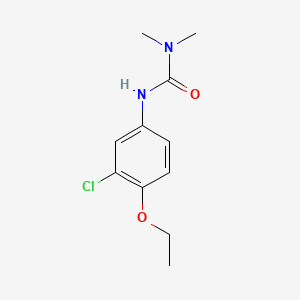
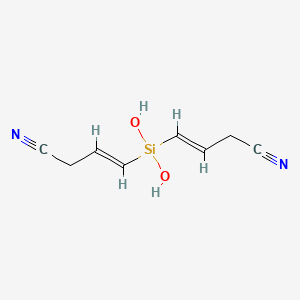
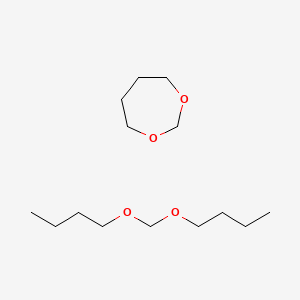
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
